molecular formula C14H19ClN2O B4422567 N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B4422567
M. Wt: 266.76 g/mol
InChI Key: DRPWLCGTAXJXAS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of amides It features a piperidine ring attached to an acetamide group, with a chlorinated methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: 3-chloro-2-methylphenylamine and 2-chloroacetyl chloride.

    Reaction: The amine group of 3-chloro-2-methylphenylamine reacts with 2-chloroacetyl chloride in the presence of a base (such as triethylamine) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the amide group or other parts of the molecule.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potentially explored for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to these targets, while the chlorinated phenyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)ethanamide: Similar structure but with an ethanamide group.

    N-(3-chloro-2-methylphenyl)-2-(morpholin-1-yl)acetamide: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of the piperidine ring and the chlorinated phenyl group distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-12(15)6-5-7-13(11)16-14(18)10-17-8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWLCGTAXJXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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